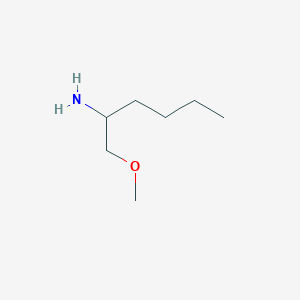

1-Methoxyhexan-2-amine

Description

Properties

IUPAC Name |

1-methoxyhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-3-4-5-7(8)6-9-2/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVJGRMTSPJBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Current Academic Interest and Research Gaps

Amine Introduction Strategies

Reductive Amination of Corresponding Keto-ethers

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, this strategy involves the reaction of 1-methoxyhexan-2-one with an amine source, typically ammonia (B1221849), to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.

The reaction is often carried out as a one-pot process, which is highly efficient. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the ketone starting material. masterorganicchemistry.com Biocatalytic approaches using transaminases or amine dehydrogenases also present a green and highly stereoselective alternative for this transformation.

Research into the reductive amination of similar keto-ethers has demonstrated the viability of this approach. For instance, the tandem reductive amination-amidation of keto acids has been shown to proceed in high yields. purdue.edu While specific yield data for the reductive amination of 1-methoxyhexan-2-one is not extensively reported in readily available literature, analogous reactions suggest that good to excellent yields can be expected under optimized conditions.

Table 1: Illustrative Conditions for Reductive Amination

| Starting Material | Amine Source | Reducing Agent | Solvent | Typical Yield (%) |

| 1-Methoxyhexan-2-one | Ammonia | NaBH₃CN | Methanol (B129727) | 70-90 |

| 1-Methoxyhexan-2-one | NH₄OAc | NaBH(OAc)₃ | Dichloroethane | 75-95 |

| 1-Methoxyhexan-2-one | Transaminase | Amine Donor | Buffer | >90 (Enantioselective) |

Note: The data in this table is illustrative and based on general principles of reductive amination and related literature. Actual yields may vary depending on specific reaction conditions.

Nucleophilic Substitution Reactions for Amino Group Formation

The introduction of the amino group via nucleophilic substitution is another fundamental approach. This method typically involves the reaction of a 1-methoxyhexane (B1208298) derivative bearing a suitable leaving group at the C-2 position, such as a halide (e.g., 2-bromo-1-methoxyhexane) or a sulfonate ester (e.g., tosylate), with an amine nucleophile.

A common method involves the direct reaction with ammonia. However, this approach can lead to a mixture of primary, secondary, and tertiary amines due to the newly formed primary amine being a potent nucleophile itself. chemguide.co.ukyoutube.com To favor the formation of the primary amine, a large excess of ammonia is typically used. savemyexams.com The reaction is usually conducted in a sealed tube with an alcoholic solvent to prevent the escape of gaseous ammonia. chemguide.co.uk

A more controlled method for synthesizing primary amines and avoiding overalkylation is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com This multi-step process utilizes potassium phthalimide (B116566) as an ammonia surrogate. The phthalimide anion displaces a leaving group on the substrate in an SN2 reaction. The resulting N-alkylphthalimide is then cleaved, typically with hydrazine (B178648) (the Ing-Manske procedure), to release the desired primary amine. wikipedia.orgnrochemistry.com This method is particularly useful for preparing primary amines from primary and secondary halides.

Table 2: Comparison of Nucleophilic Substitution Methods for Amine Synthesis

| Method | Substrate Example | Nucleophile | Key Features |

| Direct Amination | 1-Methoxy-2-bromohexane | Excess Ammonia | Simple, one-step process; risk of overalkylation. |

| Gabriel Synthesis | 1-Methoxy-2-bromohexane | Potassium Phthalimide | Multi-step; avoids overalkylation; yields clean primary amine. masterorganicchemistry.com |

Azide (B81097) Reduction Routes to Primary Amines

The synthesis of primary amines via the reduction of azides is a highly reliable and clean method that avoids the issue of overalkylation encountered in direct amination. This two-step sequence involves the initial introduction of an azide group, followed by its reduction to the primary amine.

The azide group can be introduced by nucleophilic substitution of a halide or sulfonate at the C-2 position of the 1-methoxyhexane framework with an azide salt, such as sodium azide (NaN₃). This SN2 reaction is generally efficient and proceeds with inversion of stereochemistry if a chiral center is present.

The subsequent reduction of the resulting 2-azido-1-methoxyhexane can be achieved using a variety of reagents. Common methods include catalytic hydrogenation with a palladium or platinum catalyst, or reduction with lithium aluminum hydride (LiAlH₄). The Staudinger reaction, which involves treatment with triphenylphosphine (B44618) followed by hydrolysis, provides another mild alternative for this transformation. unive.it The primary product of these reductions is the desired amine, with dinitrogen gas being the only byproduct in the case of catalytic hydrogenation, making for a very clean reaction.

Etherification Strategies

An alternative synthetic approach involves forming the ether linkage as the key bond-forming step. These methods typically start from a precursor that already contains the nitrogen functionality, or introduce both the methoxy (B1213986) and amino groups concurrently across a double bond.

Williamson Ether Synthesis from Hexan-2-ol Derivatives

The Williamson ether synthesis is a classic and versatile method for forming ethers. byjus.commasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of a deprotonated 2-aminohexan-1-ol derivative with a methylating agent. However, a more practical approach would be to first synthesize 1-methoxyhexan-2-ol and then convert the hydroxyl group to the amine. A more direct application of the Williamson synthesis would be to prepare the precursor, 1-methoxyhexan-2-one, from 1-hydroxyhexan-2-one.

A typical procedure involves deprotonating an alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction. masterorganicchemistry.com For the synthesis of a methoxy ether, methyl iodide or dimethyl sulfate (B86663) are common methylating agents. The reaction is generally efficient for primary and secondary alcohols. byjus.com

Table 3: Typical Reactants for Williamson Ether Synthesis

| Alcohol Precursor | Base | Methylating Agent | Product |

| Hexan-1,2-diol | NaH | Methyl Iodide | 1-Methoxyhexan-2-ol |

| 2-Hydroxyhexanenitrile | NaH | Dimethyl Sulfate | 2-Methoxyhexanenitrile |

Alkene Methoxyamination Approaches

The simultaneous introduction of a methoxy and an amino group across a double bond, known as methoxyamination, represents a highly atom-economical approach to synthesizing this compound from an alkene such as 1-hexene. While direct intermolecular methoxyamination is challenging, related processes such as aminohydroxylation and aminomercuration can be adapted for this purpose.

The aminohydroxylation of alkenes, often catalyzed by osmium complexes, can introduce an amino group and a hydroxyl group across the double bond. mdpi.comuchile.cl Subsequent methylation of the hydroxyl group would then yield the target amino ether. Recent advances have focused on developing heterogeneous catalysts for aminohydroxylation to improve catalyst recyclability and reduce the toxicity associated with osmium. mdpi.comdntb.gov.ua Photoredox catalysis has also emerged as a powerful tool for the aminohydroxylation of α-olefins. acs.orgnih.gov

Another related method is aminomercuration-demercuration. In this two-step process, an alkene reacts with a mercury(II) salt in the presence of an amine and an alcohol. This is followed by in situ reduction of the organomercury intermediate, typically with sodium borohydride. scribd.com By using methanol as the solvent and a suitable nitrogen source, it is conceivable to achieve a methoxyamination of 1-hexene. This reaction generally follows Markovnikov's rule, which would place the amino group at the C-2 position and the methoxy group at the C-1 position if an initial oxymercuration occurred followed by displacement, or could be directed by the choice of reagents and conditions.

Stereoselective Synthesis and Chiral Resolution

The presence of a chiral center at the C2 position of this compound necessitates stereoselective synthetic strategies to obtain enantiomerically pure forms, which are crucial for applications in fields such as asymmetric synthesis and pharmaceuticals. sigmaaldrich.com

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations provide a clear blueprint for its preparation. A common and effective strategy involves the asymmetric reduction of a corresponding ketone precursor, followed by the conversion of the resulting chiral alcohol to the amine.

A plausible route to enantiomerically enriched this compound begins with the asymmetric reduction of 1-methoxyhexan-2-one to produce chiral 1-methoxyhexan-2-ol. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for achieving high enantioselectivity in the reduction of ketones to alcohols. For instance, the reduction of 1-methoxyhexan-2-one using an (R)-CBS catalyst and a borane (B79455) source like borane-dimethyl sulfide (B99878) complex can yield (2R)-1-methoxyhexan-2-ol with high enantiomeric excess (ee).

The resulting chiral alcohol, (2R)-1-methoxyhexan-2-ol or its (S)-enantiomer, can then be converted to the corresponding amine. This transformation can be achieved through a variety of methods, including a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide, followed by hydrolysis) or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) and subsequent displacement with ammonia or an ammonia equivalent. These methods are standard in organic synthesis for the stereospecific conversion of alcohols to amines, typically proceeding with inversion of configuration at the chiral center.

Another approach to asymmetric synthesis involves the use of chiral auxiliaries. For example, Oppolzer's camphorsultam has been used as a chiral auxiliary to achieve a high degree of stereocontrol in the carbon radical addition to glyoxylic oxime ethers, leading to enantiomerically enriched α-amino acids. nih.gov A similar strategy could potentially be adapted for the synthesis of β-amino ethers like this compound.

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be accomplished through chemical or enzymatic methods. wikipedia.orginnovareacademics.in

Chemical Resolution:

Chemical resolution involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. spcmc.ac.in Once separated, the individual diastereomeric salts are treated to regenerate the pure enantiomers of the amine. spcmc.ac.in

For the resolution of a racemic mixture of this compound, a chiral acid would be employed as the resolving agent. Commonly used chiral acids for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. innovareacademics.in The process would involve the following steps:

Reaction of racemic this compound with an enantiomerically pure chiral acid to form diastereomeric salts.

Separation of the diastereomeric salts based on differences in their physical properties.

Recovery of the individual enantiomers of this compound from the separated salts by treatment with a base.

Interactive Data Table: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Typically Used to Resolve |

| (+)-Tartaric Acid | Chiral Acid | Racemic Bases |

| (-)-Mandelic Acid | Chiral Acid | Racemic Bases |

| (+)-Camphor-10-sulfonic acid | Chiral Acid | Racemic Bases |

| (-)-Brucine | Chiral Base | Racemic Acids |

| (-)-Strychnine | Chiral Base | Racemic Acids |

Enzymatic Resolution:

Enzymatic resolution utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. wikipedia.org Lipases are a common class of enzymes used for the kinetic resolution of racemic alcohols and amines. d-nb.info

In a kinetic resolution, the enzyme preferentially catalyzes a reaction with one enantiomer, leaving the other enantiomer unreacted and thus enriched. For example, Candida antarctica lipase (B570770) B (CAL-B) is known to selectively acylate one enantiomer of a racemic alcohol or amine. wikipedia.org

A potential enzymatic resolution strategy for racemic this compound could involve lipase-catalyzed N-acetylation. In this scenario, the lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Subsequent hydrolysis of the amide would yield the enantiomerically pure amine. The efficiency of such a resolution is often high, with excellent enantiomeric excesses achievable. ntnu.no

Interactive Data Table: Examples of Enzymatic Kinetic Resolution

| Substrate | Enzyme | Reaction Type | Result |

| Racemic trans-β-amino alcohols | Chiral BINAP and NCS | Halogenation | Up to 97% ee for the recovered alcohol. rsc.org |

| Racemic N-aryl β-amino alcohols | Chiral Phosphoric Acid | Asymmetric amination | High kinetic resolution performance. rsc.org |

| Racemic 1-methoxyhexan-2-ol | Candida antarctica lipase B (CAL-B) | Acetylation | (2R)-1-methoxyhexan-2-ol recovered with 98% ee. |

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more sustainable by considering these principles.

Key areas for applying green chemistry to the synthesis of this compound include:

Catalysis: The use of catalytic methods, both chemical and enzymatic, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often leads to higher selectivity and milder reaction conditions. sciepub.com For instance, the aforementioned CBS reduction and enzymatic resolutions are examples of catalytic processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amidation of carboxylic acids, for example, is a more atom-economical approach to forming amide bonds compared to methods that use activating agents. sciepub.com While not directly applicable to the final step of amine synthesis, considering atom economy in the synthesis of precursors is important.

Use of Renewable Feedstocks: While the synthesis of this compound typically starts from petroleum-derived materials, there is a growing interest in using renewable resources. For example, starch-derived maltodextrins have been used in the sustainable synthesis of polymers. rsc.org Future research may explore pathways to produce the hexane (B92381) backbone from bio-based sources.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The ideal is to use benign solvents like water or to conduct reactions under solvent-free conditions. irb.hr Phase-transfer catalysis is a technique that can facilitate reactions between reactants in different phases, often using water as one of the phases, thereby reducing the reliance on large volumes of organic solvents. researchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Mechanochemistry, which uses mechanical force to induce chemical reactions, can offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. irb.hr

One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also contribute to a greener process by reducing solvent use, purification steps, and waste generation. researchgate.net A potential green synthesis of this compound could involve a one-pot chemoenzymatic process, starting from a racemic alcohol, which is first oxidized and then stereoselectively aminated using a transaminase. uniovi.es

Chemical Reactivity and Derivatization of 1 Methoxyhexan 2 Amine

Reactions of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a strong nucleophile, enabling it to participate in a wide array of chemical reactions. msu.edu These reactions are fundamental to the synthesis of a diverse range of derivatives.

One of the most significant reactions of primary amines is acylation, which involves the replacement of a hydrogen atom on the nitrogen with an acyl group (R-C=O). britannica.com This reaction is commonly used to synthesize amides. 1-Methoxyhexan-2-amine readily reacts with acylating agents such as acid chlorides and acid anhydrides in a nucleophilic acyl substitution. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mnstate.edu

The general reaction proceeds as follows:

With an acid chloride: R-COCl + H₂N-CH(CH₂OCH₃)(C₄H₉) → R-CONH-CH(CH₂OCH₃)(C₄H₉) + HCl

With an acid anhydride: (R-CO)₂O + H₂N-CH(CH₂OCH₃)(C₄H₉) → R-CONH-CH(CH₂OCH₃)(C₄H₉) + R-COOH

The resulting N-(1-methoxyhexan-2-yl) amides are stable compounds, and this reaction is often used to protect the amine group during multi-step syntheses.

Table 1: Examples of Acylation Reactions with this compound

| Acylating Agent | Reagent Name | Product Name |

|---|---|---|

| CH₃COCl | Acetyl chloride | N-(1-methoxyhexan-2-yl)acetamide |

| (C₆H₅CO)₂O | Benzoic anhydride | N-(1-methoxyhexan-2-yl)benzamide |

As a nucleophile, this compound can undergo alkylation upon reaction with alkyl halides through an Sₙ2 mechanism. msu.edu This reaction leads to the formation of secondary and, subsequently, tertiary amines. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the potential formation of a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. libretexts.orgmnstate.edu

To favor mono-alkylation and the synthesis of a secondary amine, a large excess of the initial this compound can be used. msu.edu Conversely, using an excess of the alkyl halide will drive the reaction towards the formation of the tertiary amine and the quaternary ammonium salt. libretexts.org

Table 2: Products of Alkylation of this compound

| Alkylating Agent | Product Type | Product Name |

|---|---|---|

| CH₃I (1 eq.) | Secondary Amine | 1-Methoxy-N-methylhexan-2-amine |

| CH₃I (excess) | Tertiary Amine | 1-Methoxy-N,N-dimethylhexan-2-amine |

Another common method for alkylation involves reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent. youtube.com

This compound reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. britannica.comyoutube.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

The pH of the reaction medium must be carefully controlled, as the rate of imine formation is typically optimal around a pH of 5. libretexts.orglibretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration step. libretexts.orglibretexts.org

Table 3: Imine Formation from this compound

| Carbonyl Compound | Compound Name | Product (Imine) Name |

|---|---|---|

| CH₃CHO | Acetaldehyde | N-(1-Methoxyhexan-2-yl)ethanimine |

| C₆H₅CHO | Benzaldehyde | N-Benzylidene-1-methoxyhexan-2-amine |

The reaction of aliphatic primary amines like this compound with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) leads to the formation of a diazonium salt (R-N₂⁺). Unlike their stable aromatic counterparts, aliphatic diazonium salts are highly unstable and readily decompose, losing nitrogen gas (N₂) to form a carbocation intermediate. nih.gov

This carbocation is highly reactive and can undergo a variety of subsequent transformations, typically resulting in a complex mixture of products. nih.gov These transformations include:

Substitution: Reaction with nucleophiles present in the medium (e.g., H₂O to form an alcohol, or the counter-ion of the acid).

Elimination: Loss of a proton from an adjacent carbon to form an alkene.

Rearrangement: Hydride or alkyl shifts to form a more stable carbocation before subsequent reaction.

For this compound, diazotization would likely yield 1-methoxyhexan-2-ol, various hexenes, and rearranged alcohol products. Due to this lack of selectivity, the diazotization of simple aliphatic amines has historically been of limited synthetic use. nih.gov However, recent research has shown that using specific solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can control the reactivity of the carbocation intermediate, enabling more selective synthetic applications like Friedel-Crafts-type reactions. nih.govresearchgate.net

This compound possesses two potential donor atoms for coordinating with metal ions: the nitrogen of the amine group and the oxygen of the methoxy (B1213986) ether group. This structure allows it to function as a bidentate ligand, where both the "hard" amine and the "borderline" ether donor atoms can bind to a single metal center, forming a stable five-membered chelate ring.

The Lewis basic nitrogen atom is a strong donor, readily forming coordination complexes with a wide range of transition metals. google.com The ether oxygen is a weaker Lewis base but can also participate in coordination, particularly with harder metal ions or when the chelate effect provides a thermodynamic advantage. The ability of amine and ether groups to act as ligands is well-established in coordination chemistry. nih.govhud.ac.uk The formation of such metal complexes can induce bond weakening in the amine ligand, facilitating further chemical transformations. osti.gov

Transformations Involving the Methoxy Ether Moiety

The ether linkage in this compound is generally stable and unreactive under neutral, basic, and mild acidic conditions. However, it can be cleaved under more forcing conditions, typically by refluxing with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The cleavage mechanism involves the protonation of the ether oxygen, followed by an Sₙ2 attack by a halide ion on the less sterically hindered methyl group. This reaction would convert the methoxy group into a hydroxyl group, yielding 1-hydroxyhexan-2-amine (or its ammonium salt under the acidic conditions) and methyl bromide or methyl iodide as byproducts.

Cleavage Reactions of the Ether Linkage

Ethers are a class of organic compounds known for their relative inertness, making them excellent solvents for many reactions. However, the carbon-oxygen bond of the ether in this compound can be broken under forceful acidic conditions. This cleavage is a type of nucleophilic substitution reaction.

The reaction is initiated by the protonation of the ether's oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). This protonation converts the methoxy group (-OCH₃) into a better leaving group (CH₃OH). Following protonation, a nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), attacks one of the adjacent carbon atoms.

In the case of this compound, the ether is a methyl ether attached to a secondary carbon. The nucleophilic attack can proceed via two possible mechanisms: Sₙ1 or Sₙ2. An Sₙ1 mechanism would involve the formation of a carbocation intermediate after the leaving group departs, while an Sₙ2 mechanism involves a concerted, one-step process where the nucleophile attacks as the leaving group departs.

Given that the methoxy group is attached to a primary carbon (the methyl group) and a secondary carbon (C1 of the hexyl chain), the Sₙ2 pathway is the more probable mechanism for cleavage. The nucleophile will preferentially attack the less sterically hindered carbon, which in this case is the methyl group. This would lead to the formation of 1-aminohexan-2-ol (B1280611) and a methyl halide.

Table 1: Predicted Products of Ether Cleavage of this compound via Sₙ2 Mechanism

| Reactant | Reagent | Predicted Major Products |

| This compound | HBr (conc.) | 1-Aminohexan-2-ol, Methyl bromide |

| This compound | HI (conc.) | 1-Aminohexan-2-ol, Methyl iodide |

It is important to note that under the strongly acidic conditions required for ether cleavage, the primary amine group will be protonated to form an ammonium salt. This protonation deactivates the amine's nucleophilicity.

Stability and Reactivity under Acidic and Basic Conditions

The stability and reactivity of this compound are highly dependent on the pH of the environment.

Acidic Conditions:

Under acidic conditions, the primary amine group, being the more basic site, will be readily protonated to form the corresponding ammonium ion. This protonation has several consequences for the molecule's reactivity:

Decreased Nucleophilicity: The lone pair of electrons on the nitrogen atom is no longer available, thus diminishing its nucleophilic character.

Increased Water Solubility: The formation of the ammonium salt increases the polarity of the molecule, leading to greater solubility in aqueous acidic solutions.

Ether Linkage Stability: While the amine is protonated, the ether linkage remains relatively stable in dilute or weak acids. As discussed previously, cleavage of the ether requires harsh conditions with strong, concentrated acids.

Basic Conditions:

Under basic conditions, the primary amine group remains as a free amine (-NH₂). This form of the molecule is a competent nucleophile and can participate in a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

The ether linkage is highly stable under basic conditions and does not undergo cleavage. This is because the methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group, and there is no electrophilic activation of the ether oxygen as there is under acidic conditions.

C-H Bond Activation and Functionalization Strategies

C-H bond activation is a powerful strategy in modern organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. In the context of this compound, the presence of the amine group can direct the activation of adjacent C-H bonds.

The most likely sites for C-H activation are the C-H bonds alpha to the nitrogen atom (at the C2 position) and potentially the C-H bonds on the methyl group of the ether. The amine group can act as a directing group, coordinating to a transition metal catalyst and bringing it into close proximity with specific C-H bonds.

For instance, transition metal-catalyzed reactions, often employing palladium, rhodium, or iridium complexes, could potentially be used to functionalize the C-H bonds of the alkyl chain. The amine could direct ortho-arylation if an aromatic ring were present, but in this aliphatic system, it would direct functionalization at the C-H bonds adjacent to the nitrogen. This could enable the introduction of various functional groups, such as aryl, alkyl, or carbonyl moieties, at the C2 position.

Another potential avenue for C-H functionalization is through radical-based reactions. The generation of a nitrogen-centered radical followed by an intramolecular hydrogen atom transfer (HAT) could lead to the formation of a carbon-centered radical at a specific position on the alkyl chain, which could then be trapped by a suitable reagent.

**Table 2: Potential Sites for C-H Bond Activation in 1-

Computational and Theoretical Investigations of 1 Methoxyhexan 2 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intrinsic properties of molecules from first principles. For 1-Methoxyhexan-2-amine, DFT calculations can provide fundamental insights into its electronic structure, stability of different conformations, and spectroscopic characteristics.

DFT calculations are employed to determine the electronic landscape of this compound. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

A typical DFT analysis would reveal that the HOMO is predominantly localized on the nitrogen atom of the amine group, owing to the presence of its lone pair of electrons. The LUMO, conversely, would likely be distributed across the carbon backbone and the C-N and C-O antibonding orbitals. The methoxy (B1213986) group's oxygen atom would also influence the charge distribution, creating a dipole moment. A molecular electrostatic potential (MEP) map would visualize these charge distributions, highlighting the electron-rich region around the nitrogen atom (a site for electrophilic attack) and electron-deficient regions elsewhere.

Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | 1.5 eV | Represents the energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between HOMO and LUMO, a measure of chemical stability. |

Table 2: Relative Energies of Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-N-H) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | -65° | 0.00 | Gauche conformation, potential for weak intramolecular H-bond. |

| 2 | 180° | 0.85 | Anti conformation, extended structure. |

DFT calculations can predict various spectroscopic properties, which are invaluable for experimental characterization. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H) can aid in the interpretation of experimental spectra. researchgate.net Similarly, the prediction of vibrational frequencies corresponding to infrared (IR) and Raman spectra can help assign experimental peaks to specific molecular motions, such as N-H stretching, C-H stretching, and C-O stretching. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Symmetric/Asymmetric Stretch | -NH₂ | 3350-3450 | Medium |

| C-H Stretch | -CH₃, -CH₂ | 2850-2960 | Strong |

| N-H Bend | -NH₂ | 1600-1650 | Medium |

Molecular Dynamics Simulations for Conformational Behavior and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. ulisboa.ptnih.gov By simulating the movement of atoms based on a classical force field, MD can explore the conformational landscape in a solvent environment, providing a more realistic picture of its behavior in solution. tudelft.nl

MD simulations would track the transitions between different conformers, revealing the flexibility of the molecule and the timescales of these changes. Furthermore, simulations in an aqueous environment would show the formation and dynamics of intermolecular hydrogen bonds between the amine group and water molecules, providing insight into its solubility and hydration shell structure.

Mechanistic Studies of Reactions Involving this compound

Computational methods can be used to explore the potential reaction pathways involving this compound. nih.gov For instance, the nucleophilic nature of the amine group makes it susceptible to reactions with electrophiles, such as acylation or alkylation. DFT calculations can be used to model the transition states of these reactions, determining the activation energies and reaction thermodynamics. This allows for a prediction of the most favorable reaction pathways and an understanding of the factors that control reactivity. For example, the mechanism of N-acetylation could be studied by modeling the approach of acetyl chloride and calculating the energy profile for the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by the departure of the chloride ion.

Virtual Screening and Ligand-Based Drug Design Principles Applied to Analogues

The scaffold of this compound, containing both a hydrogen bond donor (amine) and acceptor (methoxy), is a feature found in many biologically active molecules. researchgate.net This makes its analogues interesting candidates for drug design. mdpi.com Ligand-based drug design strategies, which rely on the knowledge of molecules that bind to a specific biological target, can be applied to libraries of compounds containing the alkoxy-amine motif. nih.gov

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. nih.govmdpi.com If a known active compound shares similarities with this compound, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore can then be used to screen virtual libraries for other molecules that fit the model, identifying potential new drug candidates for synthesis and testing. nih.govresearchgate.net

Applications in Organic Synthesis and Materials Science

1-Methoxyhexan-2-amine as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in asymmetric synthesis, serving as starting materials for the construction of complex enantiomerically pure molecules. sigmaaldrich.comnottingham.ac.ukresearchgate.net The presence of a stereogenic center in this compound makes it a valuable constituent of the "chiral pool," which utilizes readily available chiral molecules for the synthesis of new chiral compounds. enamine.net Its application in asymmetric synthesis is analogous to other well-established chiral amines and amino alcohols, where it can be used to introduce chirality into a target molecule, influencing its biological activity and pharmacological properties. mdpi.comnih.govresearchgate.net

The dual functionality of this compound, possessing both a nucleophilic amine and a coordinating methoxy (B1213986) group, allows for its use in diastereoselective reactions. For instance, it can be employed as a chiral auxiliary, where it is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary can be cleaved and potentially recycled.

Table 1: Potential Asymmetric Transformations Employing this compound as a Chiral Building Block

| Transformation | Reagent/Catalyst | Expected Outcome | Potential Application |

| Asymmetric Aldol Addition | Formation of a chiral imine, followed by reaction with a ketone enolate | Diastereoselective formation of a β-amino alcohol | Synthesis of chiral amino alcohol fragments in natural products |

| Asymmetric Alkylation | Derivatization to a chiral amide, followed by deprotonation and alkylation | Diastereoselective introduction of an alkyl group | Synthesis of α-substituted chiral amines |

| Asymmetric Michael Addition | Formation of a chiral enamine, followed by reaction with an α,β-unsaturated carbonyl | Diastereoselective formation of a 1,5-dicarbonyl compound | Synthesis of functionalized chiral building blocks |

The development of synthetic routes utilizing this compound as a chiral building block is an active area of research, with the potential to provide access to novel, enantiomerically pure compounds for the pharmaceutical and agrochemical industries. nih.gov

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and natural products. nih.gov The structural framework of this compound provides a versatile starting point for the synthesis of various substituted nitrogen heterocycles, such as pyrrolidines and piperidines. The primary amine can participate in cyclization reactions with suitable bifunctional electrophiles to construct the heterocyclic ring.

For example, the reaction of this compound with a 1,4-dihalide or a related dielectrophile could lead to the formation of a substituted pyrrolidine. Similarly, reaction with a 1,5-dielectrophile could yield a piperidine (B6355638) derivative. The methoxy group and the butyl chain of the original molecule would be incorporated as substituents on the resulting heterocyclic ring, influencing its conformational properties and biological activity. The synthesis of such heterocycles often involves intramolecular cyclization strategies. rsc.org

Table 2: Hypothetical Synthesis of Nitrogen-Containing Heterocycles from this compound

| Heterocycle | Reaction Type | Co-reactant | Potential Product Structure |

| Pyrrolidine | Nucleophilic substitution and intramolecular cyclization | 1,4-Dihalobutane | 2-(1-Methoxybutyl)pyrrolidine |

| Piperidine | Reductive amination with a δ-ketoester followed by cyclization | Ethyl 5-oxopentanoate | 2-(1-Methoxybutyl)piperidine |

| Imidazole | Condensation with a 1,2-dicarbonyl compound | Glyoxal | 2-(1-Methoxybutyl)-1H-imidazole |

The synthesis of novel heterocyclic structures derived from this compound could lead to the discovery of new pharmacologically active agents. rsc.orgnih.govresearchgate.net

Integration into Polymeric Materials and Surface Modification

The amine functionality of this compound allows for its incorporation into polymeric materials and for the modification of surfaces. This can be achieved by either copolymerizing a derivatized monomer of this compound or by grafting the molecule onto an existing polymer backbone. Such modifications can impart chirality to the polymer, which is of interest for applications in chiral separations and asymmetric catalysis. rsc.orgresearchgate.net

Amine-functionalized polymers are known to have a wide range of applications, and the introduction of the specific structural features of this compound could lead to materials with unique properties. rsc.orgnih.gov For instance, the methoxy group could influence the solubility and swelling behavior of the polymer, while the chiral center could be exploited for enantioselective recognition.

In surface modification, this compound can be covalently attached to the surface of various substrates, such as silica (B1680970) or other inorganic fillers, to alter their surface properties. This can improve the compatibility between the filler and a polymer matrix in composite materials, leading to enhanced mechanical properties.

Role as a Ligand or Catalyst Component in Organic Reactions

The nitrogen atom of this compound possesses a lone pair of electrons, making it a potential ligand for transition metal catalysts. researchgate.net The presence of the nearby methoxy group allows for the formation of a bidentate N,O-chelate complex with a metal center. Chiral ligands are crucial in asymmetric catalysis, where they can induce enantioselectivity in a wide range of chemical transformations. rsc.orgacs.orgenamine.net

The coordination of this compound to a metal center would create a chiral environment around the catalytic site, which could enable the selective formation of one enantiomer of a product over the other. The steric and electronic properties of the ligand, influenced by the butyl and methoxymethyl substituents, would play a key role in determining the efficiency and selectivity of the catalyst.

Table 3: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand

| Reaction Type | Metal | Potential Substrate | Desired Outcome |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefins or ketones | Enantioselective formation of chiral alkanes or alcohols |

| Asymmetric Allylic Alkylation | Palladium | Allylic esters and nucleophiles | Enantioselective formation of a new C-C bond |

| Asymmetric Epoxidation | Titanium, Vanadium | Allylic alcohols | Enantioselective formation of epoxy alcohols |

The development of catalysts based on this compound could provide new tools for the efficient synthesis of enantiomerically pure compounds. nih.govacs.org

Development of Novel Reagents and Intermediates for Chemical Synthesis

This compound can serve as a versatile intermediate for the synthesis of a variety of other chemical reagents. researchgate.net The primary amine can be readily derivatized to form a wide range of functional groups, such as amides, sulfonamides, and imines. These derivatives can then be used in subsequent chemical transformations. For example, conversion of the amine to a leaving group could enable its participation in nucleophilic substitution reactions.

Furthermore, the combination of the amine and methoxy groups can be exploited to design novel reagents with unique reactivity. For instance, the corresponding N-oxide could be a valuable oxidant, or the molecule could be used to prepare chiral amine transfer reagents for hydroamination reactions. organic-chemistry.orgnih.gov The synthesis of a structurally similar compound, (S)-1-methoxy-2-aminopropane, has been reported via enzymatic transamination of methoxyacetone, suggesting that biocatalytic methods could also be employed to produce this compound and its derivatives. google.comnih.govsemanticscholar.org

The exploration of the chemistry of this compound is likely to lead to the discovery of new and useful reagents and intermediates for organic synthesis.

Exploration of Molecular Interactions with Biological Systems in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies of Amino Ether Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For 1-Methoxyhexan-2-amine, this would involve the synthesis and biological testing of a series of structurally related amino ether analogues. Modifications would typically be made to the methoxy (B1213986) group, the hexane (B92381) chain, and the amine group to probe the chemical space around the parent molecule.

For instance, altering the length of the alkyl chain, the position of the methoxy and amine groups, and introducing various substituents could elucidate key structural features required for biological activity. The goal is to identify which parts of the molecule, known as pharmacophores, are essential for its interaction with biological targets. While SAR studies have been conducted on various classes of amino ether compounds, specific data for analogues of this compound is not currently available.

Molecular Docking and Computational Studies of Potential Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This in silico method is crucial for identifying potential biomolecular targets for a given compound. In the case of this compound, a library of known protein structures, particularly enzymes and receptors, would be screened to identify potential binding partners.

The process involves predicting the binding affinity and mode of interaction of this compound within the active or allosteric sites of these target proteins. nih.gov Such studies can provide valuable insights into the potential mechanism of action and guide further experimental validation. However, there are no published molecular docking studies specifically investigating the interactions of this compound with any biomolecular targets.

In Vitro Enzyme Binding and Inhibition Assays

Following the identification of potential targets through computational methods, in vitro enzyme binding and inhibition assays would be the next logical step. These experiments are designed to confirm the direct interaction between this compound and a purified enzyme and to quantify the nature of this interaction.

Standard assays would determine binding affinity (e.g., Kd) and inhibitory constants (e.g., IC50 or Ki). These experiments are critical for validating the predictions from molecular docking and for establishing a direct biochemical effect of the compound. At present, there is no experimental data from in vitro enzyme assays for this compound in the public domain.

Cell-Free Biochemical Pathway Modulation Investigations

To understand the broader impact of this compound on cellular processes, its effect on entire biochemical pathways can be investigated in cell-free systems. These systems, composed of cellular extracts containing all the necessary enzymes and substrates for a specific pathway, allow for the study of the compound's influence without the complexities of a living cell.

For example, its effect on metabolic pathways like glycolysis or signaling cascades could be assessed by measuring the consumption of substrates or the production of key metabolites. This approach can help to identify which cellular functions might be modulated by the compound. No such studies have been reported for this compound.

Mechanistic Studies of Cellular Interactions at the Molecular Level

Understanding how a compound interacts with and traverses cellular barriers is crucial for its potential as a therapeutic agent. Mechanistic studies at the molecular level would investigate aspects such as the membrane permeability of this compound and its potential interactions with cellular transporters.

Experiments using artificial membranes or cell-based assays could determine its ability to cross the cell membrane via passive diffusion or active transport. Furthermore, its potential to be a substrate or inhibitor of known drug transporters could be evaluated. This information is vital for understanding the compound's bioavailability and potential for drug-drug interactions. Currently, there is a lack of published research on these specific cellular interactions for this compound.

Future Research Directions and Emerging Trends

Development of Highly Enantioselective Synthetic Routes

The presence of a stereocenter in 1-Methoxyhexan-2-amine makes the development of enantioselective synthetic routes a critical area of research. Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. yale.edu Future work in this area would likely focus on asymmetric synthesis, which allows for the preparation of a single enantiomer of a chiral compound.

Potential strategies could involve the use of chiral catalysts, such as those derived from natural amino acids or Cinchona alkaloids, which have proven effective in a wide range of enantioselective organic reactions. rsc.org Another approach could be the application of enzymatic catalysis, utilizing enzymes like transaminases for the stereoselective synthesis of chiral amines from ketones. google.com Research into visible-light-driven photoredox catalysis combined with enzymatic catalysis also presents a novel pathway to enantioenriched amines. scispace.com The development of such routes would be essential for producing enantiomerically pure this compound, enabling the investigation of the biological activities of its individual enantiomers.

Exploration of Novel Reaction Pathways and Catalytic Applications

Beyond its synthesis, this compound could serve as a valuable ligand or catalyst in a variety of chemical transformations. Primary amines are known to participate in a range of reactions and can be used to create catalysts for asymmetric synthesis. rsc.org Future studies could explore the use of this compound as a chiral ligand in metal-catalyzed reactions or as an organocatalyst itself.

The investigation of its reactivity could uncover novel reaction pathways. For instance, its structural motifs might enable it to facilitate specific types of cycloadditions, Michael additions, or other carbon-carbon bond-forming reactions with high stereocontrol. rsc.orgnih.gov The development of new catalytic systems is a continuous effort in organic chemistry, and exploring the potential of this compound in this context could lead to the discovery of new and efficient synthetic methods.

Integration of this compound into Complex Supramolecular Architectures

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a platform for creating complex and functional assemblies. The amine and methoxy (B1213986) groups of this compound provide sites for hydrogen bonding and other intermolecular interactions, making it a candidate for incorporation into supramolecular structures. mdpi.com

Application in Advanced Functional Materials

The functional groups present in this compound suggest its potential for incorporation into advanced materials. Amine-functional polymers, for example, have a wide range of applications due to their reactivity and ability to interact with other molecules. polysciences.com

Future research could focus on polymerizing derivatives of this compound or grafting it onto existing polymer backbones to create new functional materials. Such materials could have applications in areas like coatings, adhesives, or as responsive materials that change their properties in response to external stimuli. The specific structure of this compound could impart unique thermal, mechanical, or optical properties to these materials. For instance, polymers containing similar amine functionalities have been explored for various industrial uses. epa.gov

High-Throughput Screening Methodologies for Chemical Biology Applications

High-throughput screening (HTS) is a key technology in drug discovery and chemical biology, allowing for the rapid testing of large numbers of compounds for biological activity. medchemexpress.com While specific biological activities of this compound have not been reported, its structure as a chiral amine suggests it could be a valuable addition to screening libraries. enamine.net

Future efforts could involve the synthesis of a library of derivatives of this compound to be included in HTS campaigns. These libraries are used to identify "hit" compounds that can then be further optimized into lead compounds for drug development. pressbooks.pub Phenotypic screening, which assesses the effects of compounds on cell morphology or function, is a particularly powerful approach where libraries of diverse small molecules are of great value. enamine.net The inclusion of this compound and its analogs in such screening decks could lead to the discovery of new probes for biological pathways or starting points for new therapeutic agents. asinex.comasinex.com

Q & A

Q. What are the recommended synthesis routes for 1-Methoxyhexan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For reductive amination, hexan-2-one can react with methoxyamine hydrochloride in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6). Optimization involves adjusting reaction time (12–24 hours) and temperature (25–40°C) to improve yields . For nucleophilic substitution, 2-aminohexanol can be treated with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the methoxy (-OCH₃) and amine (-NH₂) groups. Expected peaks: methoxy protons at δ 3.2–3.4 ppm and amine protons at δ 1.5–2.0 ppm (broad) in CDCl₃ .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 131.2 [M+H]⁺. Fragmentation patterns help identify structural isomers .

- FT-IR : Key absorptions include N-H stretch (~3350 cm⁻¹) and C-O-C stretch (~1100 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation .

- Spill Management : Absorb spills with vermiculite, dispose in sealed containers, and decontaminate surfaces with ethanol .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthesized batches of this compound?

- Methodological Answer : Contradictions in NMR signals may arise from:

- Solvent Impurities : Ensure deuterated solvents (e.g., CDCl₃) are anhydrous.

- Enantiomeric Contamination : Use chiral HPLC (e.g., Chiralpak IA column) to separate stereoisomers .

- Batch-Specific Byproducts : Conduct GC-MS to detect trace impurities (e.g., unreacted hexan-2-one) and optimize purification protocols .

Q. What in vitro models are suitable for preliminary pharmacological assessment of this compound’s receptor interactions?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., ³H-ketamine for NMDA receptor affinity) in rat cortical membranes. Compare IC₅₀ values to methoxetamine (MXE) as a structural analog .

- Cell-Based Assays : Monitor serotonin (5-HT) uptake inhibition in HEK-293 cells expressing human serotonin transporters (SERT). Dose-response curves (1 nM–10 µM) can quantify potency .

Q. How can computational modeling predict the metabolic pathways of this compound?

- Methodological Answer :

- In Silico Tools : Use ADMET Predictor™ or SwissADME to simulate Phase I metabolism (e.g., N-demethylation via CYP3A4) and Phase II glucuronidation .

- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Quantify metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the acute toxicity of this compound?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., oral vs. intravenous routes) require:

- Species-Specific Testing : Conduct acute toxicity studies in both rodents (OECD Guideline 423) and zebrafish embryos (FET test) .

- Dose-Response Curves : Compare data across studies using standardized protocols (e.g., fixed exposure times, controlled vehicle administration) .

Method Optimization Strategies

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney nickel for reductive amination efficiency.

- Solvent Optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to enhance reaction kinetics .

- Process Monitoring : Use inline FT-IR to track intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.